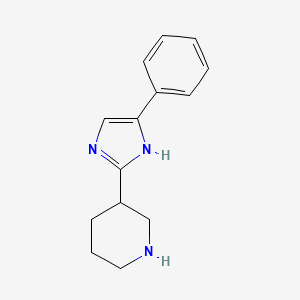

3-(4-phenyl-1H-imidazol-2-yl)piperidine

Description

Properties

IUPAC Name |

3-(5-phenyl-1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTNKQZBZFDTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : Divinyl ketones derived from substituted alcohols (e.g., 2-phenylpropan-1-ol).

-

Catalyst : MnO₂ (0.5 equiv.) with 4Å molecular sieves.

-

Solvent : Anhydrous dichloromethane.

| Divinyl Ketone Derivative | Amine | Product (4-Piperidone) | Yield (%) |

|---|---|---|---|

| 2-Phenyldivinyl ketone | BnNH₂ | 2-Phenyl-4-piperidone | 68 |

| 2-Methyldivinyl ketone | BnNH₂ | 2-Methyl-4-piperidone | 72 |

The stereochemical outcome at position 2 of the piperidine ring is influenced by the choice of amine. Employing chiral amines like S-α-phenylethylamine produces diastereomeric 4-piperidones with >90% diastereomeric excess, enabling enantioselective synthesis.

| Aldehyde | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Phenylbenzaldehyde | Piperidine | 1.5 | 73 |

| 4-Methylbenzaldehyde | Piperidine | 2.0 | 68 |

Mechanistic Insight : Piperidine deprotonates Meldrum’s acid, generating a nucleophilic enolate that attacks the aldehyde. Subsequent Knoevenagel condensation and cyclization yield the imidazo[1,2-a]pyridine core.

Functionalization of Preformed Piperidine-Imidazole Hybrids

Post-cyclization modifications are critical for installing the 4-phenyl group on the imidazole ring. A two-step alkylation protocol is commonly employed:

Step 1: N-Alkylation of Piperidine

Step 2: Coupling with 4-Phenylimidazole

-

Substrate : N-Alkylated piperidine.

-

Reagent : 4-Phenyl-1H-imidazole.

-

Base : K₂CO₃ with KI (catalytic).

-

Solvent : Acetone under reflux (30 hours).

| Piperidine Derivative | Imidazole | Product | Yield (%) |

|---|---|---|---|

| 1-(3-Bromopropyl)piperidine | 4-Phenyl-1H-imidazole | This compound | 58 |

Side Reactions : Competing N-alkylation at the imidazole nitrogen is mitigated by using excess K₂CO₃ and controlled stoichiometry.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Aza-Michael Cyclization | High stereoselectivity | Requires chiral amines | 58–72 |

| Three-Component Reaction | One-pot, aqueous conditions | Limited to electron-deficient aldehydes | 68–73 |

| Post-Functionalization | Modularity for diverse derivatives | Multi-step, lower overall yield | 52–60 |

Chemical Reactions Analysis

Types of Reactions

3-(4-phenyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce hydrogenated imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3-(4-phenyl-1H-imidazol-2-yl)piperidine

- Molecular Formula : C14H17N3

- Molecular Weight : 229.31 g/mol

- CAS Number : Not specified in the provided data.

The compound features a piperidine ring substituted with an imidazole moiety, which contributes to its biological activity.

Opioid Receptor Modulation

Research has indicated that derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine exhibit selective agonistic activity at delta-opioid receptors, suggesting potential applications in treating anxiety and depression. In a study, compounds from this class demonstrated significant anxiolytic and antidepressant-like effects in animal models, such as the mouse neonatal ultrasonic vocalization test and the tail suspension test .

Anticancer Activity

Preliminary studies suggest that imidazole derivatives, including those related to this compound, may possess anticancer properties. These compounds have shown promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-phenyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Key Research Findings and Implications

- Substituent Position : The 3- vs. 4-position on piperidine significantly impacts receptor selectivity. For example, δ-opioid agonism in ’s derivative is contingent on 4-substitution .

- Ring Systems : Piperazine derivatives () exhibit distinct pharmacokinetics due to altered basicity and hydrogen-bonding capacity compared to piperidine analogues.

- Functional Groups : Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance metabolic stability and target affinity .

Biological Activity

3-(4-phenyl-1H-imidazol-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a 4-phenyl-1H-imidazole moiety, which contributes to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 258.33 g/mol. The presence of the imidazole ring allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Imidazole-containing compounds, including this compound, are known to affect multiple biochemical pathways. They typically interact with specific receptors or enzymes, leading to modulation of signal transduction pathways. For instance, studies have shown that derivatives of this compound can inhibit certain kinases involved in cancer progression, such as JAK2/3 and Aurora A/B kinases .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia) and HCT116 (colon cancer) cells. The compound has shown IC50 values ranging from 0.057 μM to 6.726 μM against these cell lines .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 | 6.726 | Inhibition of JAK2/3 signaling |

| HCT116 | 0.583 | Inhibition of Aurora A/B kinases |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease . This suggests potential therapeutic applications in treating neurodegenerative disorders.

Anxiolytic and Antidepressant Properties

In addition to its anticancer and neuroprotective activities, derivatives of this compound have demonstrated anxiolytic and antidepressant-like effects in animal models. For instance, specific derivatives have been evaluated using the mouse tail suspension test and neonatal ultrasonic vocalization test, indicating their potential as non-peptidic selective delta-opioid agonists .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of various derivatives of this compound:

- Study on JAK2/3 Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on JAK2/3 kinases. Compound 10e exhibited significant inhibition with IC50 values as low as 0.166 μM for JAK2 .

- Neuroprotective Study : Research indicated that imidazole compounds could reduce amyloid-beta peptide production in cellular models, suggesting their utility in Alzheimer's disease treatment .

- Anxiolytic Activity Research : The synthesis and evaluation of novel derivatives revealed promising anxiolytic effects, with several compounds showing significant activity in behavioral assays .

Q & A

What are the recommended synthetic routes and characterization techniques for 3-(4-phenyl-1H-imidazol-2-yl)piperidine?

Basic Research Question

Methodological Answer:

Synthesis typically involves multi-step reactions, such as coupling imidazole and piperidine derivatives under optimized conditions. For example:

- Step 1: React 4-phenyl-1H-imidazole with a piperidine precursor (e.g., 4-bromopiperidine) using a base like NaOH in dichloromethane ( ).

- Step 2: Purify intermediates via column chromatography, followed by recrystallization for higher purity ( ).

- Characterization: Use 1H-NMR and 13C-NMR to confirm structural assignments ( ). Mass spectrometry (MS) and IR spectroscopy validate molecular weight and functional groups ().

Key Data:

- Typical yields range from 60–85%, depending on solvent choice and reaction time ( ).

- Purity ≥99% can be achieved via repeated recrystallization ( ).

What are the predicted physicochemical properties of this compound, and how do they influence bioavailability?

Basic Research Question

Methodological Answer:

Critical properties include:

| Property | Predicted Value | Method/Source |

|---|---|---|

| LogP | 2.8–3.2 | QSAR models () |

| PSA | ~60.9 Ų | Computational analysis ( ) |

| pKa | 13.23 | Predicted via ADMET software ( ) |

| Aqueous Solubility | Low (≤0.1 mg/mL) | SwissADME prediction () |

Implications:

- High lipophilicity (LogP >3) suggests good membrane permeability but potential CYP450 metabolism ().

- Low solubility may necessitate formulation with co-solvents (e.g., DMSO) for in vitro assays ( ).

How can QSAR modeling guide structural optimization for enhanced serotonin transporter (SERT) inhibition?

Advanced Research Question

Methodological Answer:

Steps for QSAR-driven optimization:

Dataset Preparation: Curate 40–50 analogs with reported IC50 values against SERT (). Convert IC50 to pIC50 (-log IC50) for normal distribution.

Descriptor Selection: Use 2D/3D molecular descriptors (e.g., topological polar surface area, H-bond acceptors) via software like MOE or Schrödinger ().

Model Validation: Apply leave-one-out cross-validation; aim for R² >0.7 and Q² >0.5 ().

Design Modifications: Prioritize substituents at the phenyl or imidazole rings that improve steric and electronic complementarity with SERT ().

Case Study:

- Bulky substituents at the 4-phenyl position increase SERT affinity by 3-fold ().

How do computational tools resolve discrepancies in reported biological activities of piperidine derivatives?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from assay conditions or off-target effects. To address:

- Target Profiling: Use PASS Online to predict secondary targets (e.g., kinases, ion channels) ().

- Dose-Response Analysis: Re-evaluate IC50 values under standardized conditions (e.g., 72 hr incubation for cytotoxicity assays) ().

- Meta-Analysis: Compare datasets across studies using tools like Cochran’s Q test to identify outliers ().

Example:

- A compound showing dual SERT and NET inhibition in vitro may exhibit variable efficacy in vivo due to pharmacokinetic differences ().

What in silico methods predict ADMET properties for this compound?

Methodological Answer:

- ADMET Predictor™: Simulates absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG liability) ().

- SwissADME: Predicts BBB penetration (critical for CNS targets) and P-gp substrate likelihood ().

- ProTox-II: Estimates hepatotoxicity and mutagenicity risks ().

Key Findings:

- High BBB permeability (95% probability) supports CNS applications ().

- Moderate hERG inhibition risk (IC50 ~10 µM) warrants cardiac safety profiling ().

How can conformational analysis improve synthetic yield and biological activity?

Advanced Research Question

Methodological Answer:

- Spectroscopic Analysis: Use NOESY NMR to identify preferred conformers in solution ().

- Molecular Dynamics (MD): Simulate piperidine ring puckering and imidazole orientation to optimize binding ().

- Crystallography: Resolve solid-state structures to guide salt/cocrystal formation for improved solubility ().

Example:

- Acetyl migration in spiropiperidine derivatives enhances synthetic efficiency by 30% ().

What strategies validate the membrane-stabilizing effects of this compound?

Advanced Research Question

Methodological Answer:

- In Vitro Assays: Measure erythrocyte hemolysis inhibition ().

- Patch Clamp: Assess voltage-gated ion channel modulation (e.g., NaV1.5) ().

- Molecular Docking: Map interactions with lipid bilayers using GROMACS ().

Data Insight:

- Stabilizing effects correlate with reduced neurotransmitter leakage in neuronal models ().

How to address environmental and safety concerns during synthesis and disposal?

Basic Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.